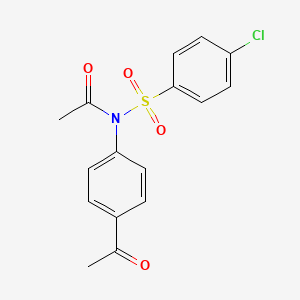

N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide, also known as ACSSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in several studies.

Scientific Research Applications

Metabolic Pathways and Chemical Carcinogenesis

Aromatic amines, such as N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide, undergo metabolism through N-acetylation and N-hydroxylation to hydroxamic acids, leading to the formation of N,O-sulfonate and N,O-glucuronide conjugates. These processes are significant in understanding the roles of sulfation and glucuronidation in chemical carcinogenesis, as N,O-sulfonates are highly reactive metabolites that can bind covalently to DNA, RNA, and proteins. Effective methods to decrease sulfation in vivo have been explored to enhance the formation of more stable N,O-glucuronides, with implications for reducing the risk of tumor formation by aromatic amines (Mulder & Meerman, 1983).

Synthesis and Pharmacological Activity

The synthesis of N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide and its derivatives, such as sulfacetamine, has been developed, revealing a variety of pharmacological activities. These activities include antithrombotic, antioxidant, hypocholesteremic, immunostabilizing, and adaptogenic properties in both in vitro and in vivo settings. Such findings highlight the compound's potential in therapeutic applications, emphasizing its versatility in pharmacological research (Mirskova et al., 2012).

Antibacterial and Anti-enzymatic Potential

A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been synthesized, showing significant antibacterial and anti-enzymatic potential. This research underscores the compound's role in addressing bacterial resistance and enzymatic disorders, further broadening its applicability in developing new therapeutic agents (Nafeesa et al., 2017).

Structural and Lattice Dynamics Studies

Investigations into the structural stability and lattice dynamics of bis(4-chlorophenyl)sulfone derivatives, including N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide, offer insights into phase transitions and conformational parameters in organic molecular solids. Such studies are crucial for understanding the material properties and potential applications in designing new materials with specific physical properties (Schneider et al., 1999).

properties

IUPAC Name |

N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4S/c1-11(19)13-3-7-15(8-4-13)18(12(2)20)23(21,22)16-9-5-14(17)6-10-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTARNLYZTUWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-N-(4-chlorophenyl)sulfonylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930602.png)

![2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B2930604.png)

![1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2930607.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2930608.png)

![2-(Trifluoromethyl)benzo[d]thiazol-6-ol](/img/structure/B2930609.png)

![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2930611.png)

![1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B2930613.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)